![molecular formula C11H10BrNO3 B1517072 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1020994-26-6](/img/structure/B1517072.png)
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, also known as 6-Bromo-2,3-dihydro-1H-indole-2,3-dione, is an organic compound with a molecular weight of 265.16 g/mol. It is a brominated derivative of indole-2,3-dione, a heterocyclic aromatic compound with a five-membered ring. This compound has been widely studied and has been found to have a variety of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Synthetic Methods and Applications
Indole derivatives are crucial in the synthesis of complex molecules, including natural products and pharmacologically active compounds. For instance, indole-2,3-diones (isatins) are used as precursors in the synthesis of diverse heterocyclic compounds, highlighting their versatility in organic synthesis. Such derivatives are synthesized through various methods, including reactions with bromine to introduce bromo substituents, facilitating further functional group transformations (Parrick, Yahya, Ijaz, & Yizun, 1989; Arya, Rawat, Dandia, & Sasai, 2012). These methods enable the construction of complex molecular architectures with potential biological activities.
Biological and Pharmacological Activities
Indole derivatives exhibit a range of biological and pharmacological activities. For example, certain indole-based compounds synthesized from indole-2,3-diones have shown high antimicrobial activity against bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015). This demonstrates the therapeutic potential of indole derivatives in addressing infectious diseases.
properties
IUPAC Name |
6-bromo-1-(2-methoxyethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPDNMEKJYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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